Tricycloquinazoline, 3-fluoro-
Description
Tricycloquinazoline (TCQ) is a polycyclic aromatic compound characterized by a fused quinazoline core. The parent compound exhibits a bright yellow fluorescence under ultraviolet light, with distinct absorption maxima at 285, 296, 310, 378, 400, and 426 nm . Its carcinogenic activity has been studied extensively, with evidence suggesting that the intact TCQ molecule—rather than metabolites—is the proximate carcinogen . Substitution at specific positions significantly alters its biological and physicochemical properties.
3-Fluoro-TCQ, a derivative with a fluorine atom at the 3-position, is hypothesized to modulate electronic properties, lipophilicity, and metabolic stability compared to unsubstituted TCQ or its methylated analogs.
Properties
CAS No. |
803-57-6 |
|---|---|
Molecular Formula |
C21H11FN4 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-fluoro-8,16,24,25-tetrazahexacyclo[15.7.1.02,7.09,25.010,15.018,23]pentacosa-1(24),2(7),3,5,8,10,12,14,16,18,20,22-dodecaene |
InChI |
InChI=1S/C21H11FN4/c22-12-9-10-18-15(11-12)21-24-17-8-4-2-6-14(17)19-23-16-7-3-1-5-13(16)20(25-18)26(19)21/h1-11H |
InChI Key |
AWCWVZHHNLCKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6C(=N2)N35 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricycloquinazoline, 3-fluoro- typically involves the cyclization of anthranilic acid derivatives. One common method includes the pyrolytic reaction of methyl anthranilate, which leads to the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of tricycloquinazoline, 3-fluoro- may involve physical vapor deposition (PVD) techniques to fabricate supramolecular nanofibers. This method allows for the controlled assembly of the compound on various substrates, resulting in densely packed layers with specific morphological characteristics .
Chemical Reactions Analysis
Types of Reactions
Tricycloquinazoline, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation under standard conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Common Reagents and Conditions
Fluorinating Agents:
Palladium Catalysts: Employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of tricycloquinazoline, which may exhibit different chemical and biological properties .
Scientific Research Applications
Tricycloquinazoline, 3-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential carcinogenic properties and interactions with cellular receptors.
Medicine: Explored for its potential use in drug delivery systems and as a component in antineoplastic drugs.
Industry: Utilized in the fabrication of supramolecular nanofibers for photocatalytic applications.
Mechanism of Action
The mechanism of action of tricycloquinazoline, 3-fluoro- involves its interaction with cellular receptors. The compound’s planar structure allows for multiple low-energy bonding interactions with receptor sites, which may contribute to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects of Substitution
- Methyl-Substituted TCQ Analogs: 2-Methyl-TCQ shows negligible carcinogenic activity, while 3-methyl-TCQ retains activity, indicating the critical role of substitution position . Fluorine’s electronegativity and smaller atomic radius (vs. methyl) in 3-fluoro-TCQ may enhance electronic effects without steric hindrance. Key Data:
| Substituent | Position | Carcinogenicity | Metabolic Stability |
|---|---|---|---|
| None | - | High | Moderate |
| Methyl | 2 | Low | Similar to TCQ |
| Methyl | 3 | High | Similar to TCQ |
| Fluoro | 3 | Hypothesized | Likely Improved |
- Halogenated TCQ Derivatives :
- Evidence from 3-halocyclophosphamides (fluoro, chloro, bromo) reveals that fluorine substitution reduces reactivity in sulfhydryl-induced reduction (reactivity order: Br ≈ Cl > F) and alters therapeutic efficacy . Applied to TCQ, 3-fluoro substitution may enhance metabolic stability compared to bulkier halogens.
Physicochemical Properties
- Lipophilicity (ClogP) :
| Compound Class | Substituent | ClogP |
|---|---|---|
| Riminophenazine derivative | 3-Fluoro-phenyl | 5.90 |
| Riminophenazine derivative | 3-Chloro-phenyl | 6.47 |
| TCQ (parent) | None | ~7.50* |
*Estimated based on structural similarity to riminophenazines.
- Spectroscopic Properties :
Comparative Analysis with Non-TCQ Fluorinated Heterocycles
Q & A
Q. How can researchers ensure reproducibility in synthesizing 3-fluoro-tricycloquinazoline derivatives?
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